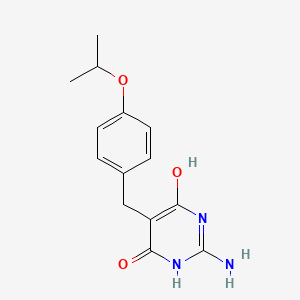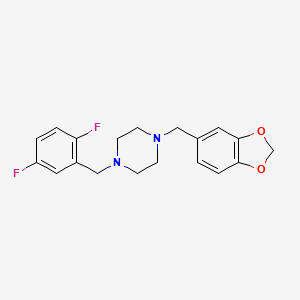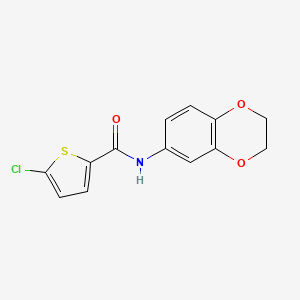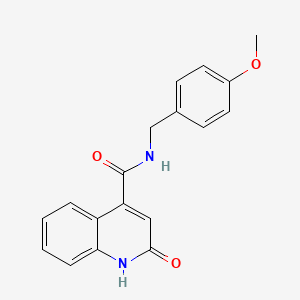
N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide, also known as DFA-1, is a synthetic compound that has been widely used in scientific research. It belongs to the class of acrylamide derivatives and has been found to exhibit significant biological activity.
Mécanisme D'action
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide is not fully understood. However, it has been suggested that N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide may exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. This inhibition may contribute to the anti-tumor and anti-inflammatory effects of N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-tumor effects. N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which may contribute to its anti-inflammatory effects. Additionally, N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide has been found to inhibit the replication of several viruses, which may be due to its ability to interfere with viral entry, replication, or assembly.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide for lab experiments is its high potency and specificity. It has been found to exhibit potent biological activity at low concentrations, making it a valuable tool for studying various biological processes. Additionally, N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide has been shown to exhibit low toxicity, which is important for in vitro and in vivo studies. However, one limitation of N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide is its relatively low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide. One area of research is the development of N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide derivatives with improved potency and selectivity. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide. Additionally, the potential therapeutic applications of N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide in various diseases, including cancer and inflammatory diseases, warrant further investigation. Finally, the use of N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide as a tool for studying various biological processes, such as cell cycle regulation and viral replication, may lead to new insights into these processes.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide involves the reaction of 2,4-dimethoxybenzaldehyde with 2-furylacrylic acid in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with ammonia to form N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide has been extensively used in scientific research due to its potential as a therapeutic agent. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to possess potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
Propriétés
IUPAC Name |
(E)-N-(2,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-18-12-5-7-13(14(10-12)19-2)16-15(17)8-6-11-4-3-9-20-11/h3-10H,1-2H3,(H,16,17)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRAJPRXFNECAS-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N',N'-dimethyl-N-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5778107.png)

![2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5778114.png)



![methyl 1-{[(4-methoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5778139.png)


![2-[2-(methylthio)-1H-benzimidazol-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B5778168.png)



![2-[2-(phenylthio)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5778195.png)